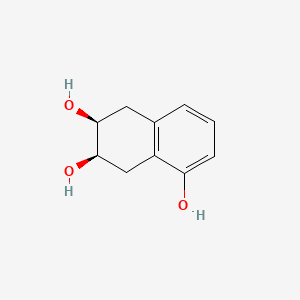

cis-5,6,7,8-Tetrahydronaphthalin-1,6,7-triol

Übersicht

Beschreibung

“Cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol” is a chemical compound with the molecular formula C10H12O3 . It is used as an intermediate in the preparation of nondepressant β-adrenergic blocking agents .

Molecular Structure Analysis

The molecular structure of “cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol” can be represented by the SMILES notation:OC1=C2CC(O)C(O)CC2=CC=C1 . The InChI representation is InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) . Physical And Chemical Properties Analysis

“Cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol” has a molecular weight of 180.2 . It has a predicted density of 1.4 g/cm3 . The melting point is 188-188.5 °C (solvent: ethanol) , and the boiling point is predicted to be 363.8ºC at 760mmHg . The flash point is 183.4ºC .Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis

cis-5,6,7,8-Tetrahydronaphthalin-1,6,7-triol: kann mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC) analysiert werden. Die Methode verwendet eine mobile Phase, die Acetonitril, Wasser und Phosphorsäure enthält, die zur Massenspektrometrie (MS)-Kompatibilität durch Ameisensäure ersetzt werden kann . Diese Technik ist unerlässlich für die Identifizierung und Quantifizierung der Verbindung in verschiedenen Proben und somit ein wichtiges Werkzeug in der Pharmakokinetik und der Isolierung von Verunreinigungen.

Bildungszwecke

Die Verbindung wird in Bildungseinrichtungen eingesetzt, insbesondere in Chemie- und Pharmakologiekursen. Instrumente wie der Cromite™ Analyzer, die für Schulen und Universitäten entwickelt wurden, können Verbindungen wie This compound für Bildungszwecke trennen . Dieser praxisnahe Ansatz hilft den Studenten, chromatographische Techniken und die chemischen Eigenschaften verschiedener Substanzen zu verstehen.

Wirkmechanismus

Target of Action

It is known that this compound is used for research and development purposes .

Mode of Action

It’s unique structure allows for the development of drugs with minimal side effects on the central nervous system .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is currently unknown .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Biochemische Analyse

Biochemical Properties

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with β-adrenergic receptors, where it acts as an intermediate in the synthesis of nondepressant β-adrenergic blocking agents . This interaction is crucial for modulating the activity of these receptors, which are involved in the regulation of cardiovascular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cardiovascular function by modulating β-adrenergic receptor activity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage .

Metabolic Pathways

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. The compound interacts with oxidoreductases, influencing the redox state of cells and affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and can accumulate in specific organelles, such as mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments.

Eigenschaften

IUPAC Name |

(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKZSCHMOAPNEN-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC2=C1C=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CC2=C1C=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189210 | |

| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35697-16-6 | |

| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

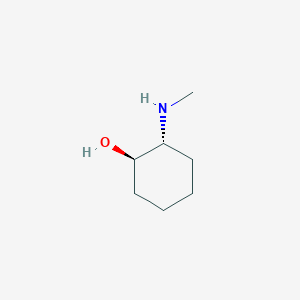

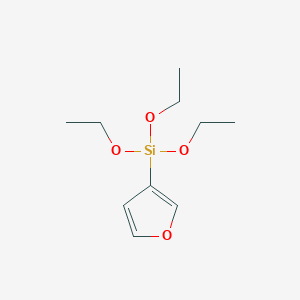

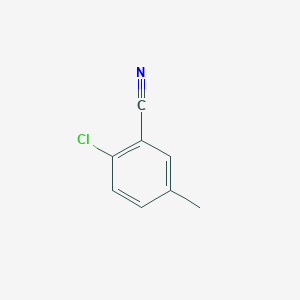

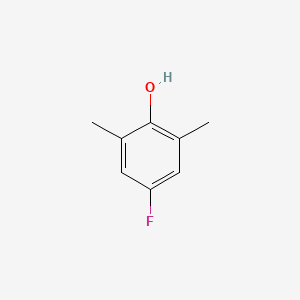

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)